REACTION_CXSMILES
|
[C:1](=[O:15])([O:12][CH:13]=[CH2:14])[O:2][C:3]1[CH:8]=CC([N+]([O-])=O)=CC=1.OCC[O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22].CS(C)=O.[OH-].[Na+]>O>[C:1](=[O:15])([O:12][CH:13]=[CH2:14])[O:2][CH2:3][CH2:8][O:24][C:20](=[O:19])[C:21]([CH3:23])=[CH2:22] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC1=CC=C(C=C1)[N+](=O)[O-])(OC=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCOC(C(=C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction completion
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The product solution is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The crude product is then purified
|
Name
|
|
Type
|
|
Smiles
|
C(OCCOC(C(=C)C)=O)(OC=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |